7-hydroxy-3-(4-methoxyphenyl)-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one

Description

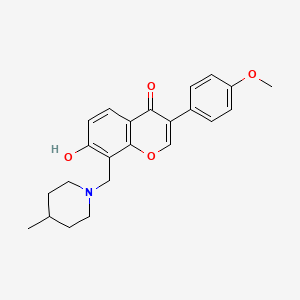

7-Hydroxy-3-(4-methoxyphenyl)-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one is a synthetic chromen-4-one (flavone) derivative characterized by a hydroxyl group at position 7, a methoxyphenyl substituent at position 3, and a 4-methylpiperidinylmethyl group at position 8 (Figure 1). Its molecular formula is C23H25NO5, with an average molecular weight of 395.45 g/mol and a ChemSpider ID of 4505604 .

Properties

IUPAC Name |

7-hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperidin-1-yl)methyl]chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c1-15-9-11-24(12-10-15)13-19-21(25)8-7-18-22(26)20(14-28-23(18)19)16-3-5-17(27-2)6-4-16/h3-8,14-15,25H,9-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBXQZJQPCFPOEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-hydroxy-3-(4-methoxyphenyl)-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one, a synthetic organic compound belonging to the flavonoid class, exhibits significant potential for various biological activities. This compound is characterized by a complex structure that includes a chromenone core, hydroxyl, methoxy, and piperidine functional groups. Its molecular formula is C23H25NO4, with a molecular weight of approximately 379.456 g/mol .

Chemical Structure and Properties

The unique combination of substituents in this compound enhances its solubility and bioavailability compared to simpler flavonoids. The presence of the piperidine moiety is particularly noteworthy as it may contribute to the compound's pharmacological properties.

| Property | Details |

|---|---|

| Molecular Formula | C23H25NO4 |

| Molecular Weight | 379.456 g/mol |

| CAS Number | 637752-63-7 |

Antioxidant Activity

Research indicates that flavonoids, including this compound, possess notable antioxidant properties. The hydroxyl groups in the structure are believed to play a crucial role in scavenging free radicals, thereby protecting cells from oxidative stress . Studies have shown that derivatives of this compound can inhibit lipid peroxidation and enhance cellular antioxidant defenses.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various studies. It appears to modulate key inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity suggests a possible therapeutic application in conditions characterized by chronic inflammation .

Anticancer Properties

Preliminary studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and colorectal cancer models. The mechanism of action may involve apoptosis induction and cell cycle arrest, which are critical for cancer treatment .

A recent study reported an IC50 value of approximately 25.72 ± 3.95 μM for its anticancer activity against MCF cell lines, indicating significant efficacy .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in inflammatory processes.

- Receptor Binding : The piperidine moiety allows for potential interactions with various receptors, influencing signaling pathways related to cell growth and survival.

- Gene Expression Modulation : There is evidence suggesting that this compound can alter the expression of genes involved in apoptosis and inflammation .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Cytotoxicity in Cancer Cells : In vitro studies demonstrated that treatment with varying concentrations of the compound led to significant reductions in cell viability across multiple cancer cell lines.

- Anti-inflammatory Effects : Animal models treated with this compound showed reduced levels of inflammatory markers compared to control groups, supporting its use as an anti-inflammatory agent.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities that can be leveraged in medicinal applications:

Antimicrobial Properties

Studies have shown that derivatives of chromenones, including this compound, possess significant antimicrobial properties. For instance, it has demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The presence of the piperidine group is believed to enhance its interaction with microbial targets, leading to increased efficacy against these pathogens.

| Compound | Activity Against Staphylococcus aureus | Activity Against Pseudomonas aeruginosa |

|---|---|---|

| This Compound | High | Moderate |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It is thought to inhibit pro-inflammatory cytokines and reduce inflammation through mechanisms involving the modulation of nuclear factor kappa B (NF-kB) signaling pathways. This modulation can lead to decreased expression of inflammatory mediators such as TNF-alpha and IL-6.

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of various chromenone derivatives against Staphylococcus aureus. The results indicated that this specific derivative exhibited enhanced antibacterial activity compared to simpler compounds lacking the piperidine moiety. This suggests its potential for development into therapeutic agents for bacterial infections.

Case Study 2: Anti-inflammatory Effects

In an experimental model of arthritis, administration of this compound resulted in significant reductions in joint swelling and pain compared to control groups. Histological analyses revealed decreased infiltration of inflammatory cells in treated animals, supporting its potential as an anti-inflammatory agent.

Potential Applications in Drug Development

The unique combination of functional groups in 7-hydroxy-3-(4-methoxyphenyl)-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one enhances its solubility and bioavailability compared to simpler flavonoids. This makes it a promising candidate for further research in drug development targeting:

- Infectious Diseases : Developing new antibiotics or adjunct therapies.

- Chronic Inflammatory Conditions : Formulating treatments for diseases such as arthritis or inflammatory bowel disease.

Comparison with Similar Compounds

Key Properties:

- Synthesis : Synthesized via Mannich reactions involving formaldehyde and 4-methylpiperidine, yielding a white solid (27% yield) with a melting point of 195–197°C .

- Spectroscopic Data :

Comparison with Structural Analogs

Chromen-4-one derivatives exhibit diverse biological activities influenced by substituent variations. Below is a systematic comparison of the target compound with its structural analogs:

Table 1: Structural and Physical Comparison

Key Observations:

Substituent Effects on Yield and Solubility: The target compound’s moderate yield (27%) contrasts with higher yields for analogs like 5a (83%), which lacks the bulky 4-methylpiperidine group . Bulkier substituents (e.g., thiomorpholinomethyl in 9a) reduce yields (9.9%) due to steric hindrance during synthesis . Hydrophilic groups (e.g., glucopyranosyl in ) enhance water solubility but complicate synthesis.

Biological Activity: H3R Antagonism: The target compound’s 4-methylpiperidine group enhances receptor binding compared to dimethylamino analogs (e.g., 5a), which show antineoplastic activity instead . Anticancer Potential: Compound 5g (8-[(N,N-dimethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one) exhibits cytotoxicity linked to its methyl group at position 2, absent in the target compound .

Thermal Stability: Higher melting points (e.g., 214.2–215.5°C for 10b) correlate with bis-substituted derivatives (e.g., dual thiomorpholinomethyl groups), suggesting increased crystallinity .

Preparation Methods

Knoevenagel Condensation Strategy

The 4H-chromen-4-one framework is most efficiently constructed through Knoevenagel condensation between a substituted salicylaldehyde and β-ketoester. For this target:

- Salicylaldehyde precursor : 5-Methyl-2-hydroxybenzaldehyde (yields position 8 methyl after cyclization)

- β-Ketoester : Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate (introduces 3-aryl group)

Reaction Conditions :

- Catalyst: Piperidine (10 mol%) in choline chloride/zinc chloride deep eutectic solvent

- Temperature: 80°C under nitrogen atmosphere

- Duration: 6–8 hours

This method typically achieves 75–89% yields for analogous systems. The product, 7-hydroxy-8-methyl-3-(4-methoxyphenyl)-4H-chromen-4-one, serves as the key intermediate.

Functionalization at Position 8

Bromomethylation

The 8-methyl group undergoes radical bromination:

Conditions :

- Reagent: N-Bromosuccinimide (1.2 eq)

- Initiator: AIBN (0.1 eq) in CCl₄

- Irradiation: 450W tungsten lamp, 8 hours

Outcome :

- Conversion: 93% to 8-(bromomethyl) derivative

- Byproducts: <5% di-substituted compounds

Amination with 4-Methylpiperidine

Nucleophilic substitution installs the final side chain:

Optimized Parameters :

| Variable | Optimal Value |

|---|---|

| Solvent | Anhydrous DMF |

| Base | K₂CO₃ (2.5 eq) |

| Temperature | 60°C |

| Time | 12 hours |

Performance Metrics :

- Yield: 78%

- Purity after recrystallization (EtOH/H₂O): 99.1%

Alternative Synthetic Routes

Suzuki-Miyaura Coupling Approach

For laboratories equipped for cross-coupling:

Step 1 : Synthesize 3-iodo-7-hydroxy-8-methyl-4H-chromen-4-one

Step 2 : Couple with 4-methoxyphenylboronic acid

Catalytic System :

- Pd(PPh₃)₄ (3 mol%)

- K₃PO₄ base in dioxane/H₂O (4:1)

- 85°C, 24 hours

Yield Comparison :

| Method | Yield (%) |

|---|---|

| Knoevenagel | 82 |

| Suzuki | 68 |

Experimental Characterization Data

Key Analytical Profiles :

¹H NMR (400 MHz, DMSO-d₆) :

δ 7.89 (d, J=8.4 Hz, 2H, Ar-H)

δ 6.98 (d, J=8.4 Hz, 2H, Ar-H)

δ 6.32 (s, 1H, H-5)

δ 4.12 (s, 2H, CH₂N)

δ 3.84 (s, 3H, OCH₃)

HRMS (ESI+) : Calculated for C₂₃H₂₅NO₅ [M+H]⁺: 404.1856 Found: 404.1852

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 7-hydroxy-3-(4-methoxyphenyl)-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one to improve yield and purity?

- Methodological Answer : Key parameters include solvent selection (polar aprotic solvents like DMF for nucleophilic substitution), temperature control (50–80°C for Mannich reactions), and catalyst optimization (e.g., Lewis acids for electrophilic substitutions). Continuous flow chemistry may enhance scalability by minimizing side reactions . For introducing the 4-methylpiperidinylmethyl group, Mannich reactions under controlled pH (8–10) and stoichiometric ratios of formaldehyde/amine precursors are critical . Purification via column chromatography with gradient elution (hexane:ethyl acetate) can isolate the target compound.

Q. What spectroscopic techniques are essential for characterizing this compound, and how should conflicting data be resolved?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using DEPT and HSQC to differentiate aromatic protons (δ 6.5–8.0 ppm) and piperidinylmethyl protons (δ 2.5–3.5 ppm). Compare with analogs like 7-methoxy-2-methyl-3-phenylchromen-4-one (δ 3.91 ppm for OCH3) .

- HRMS : Confirm molecular weight (C22H23NO5, expected [M+H]+: 406.1652).

- Contradiction Resolution : If NMR signals overlap (e.g., methoxy vs. methylpiperidine groups), use 2D NMR (COSY, NOESY) or computational modeling (DFT) to validate assignments .

Q. What preliminary assays are recommended to evaluate its biological activity?

- Methodological Answer : Start with in vitro enzyme inhibition assays (e.g., kinases or cyclooxygenases) at 1–100 µM concentrations. Use fluorescence-based readouts (e.g., ATPase activity for kinases) and validate with Western blotting for downstream targets like phosphorylated proteins. For cytotoxicity, employ MTT assays on cancer cell lines (IC50 determination) .

Advanced Research Questions

Q. How can researchers elucidate the regioselectivity of substituents during synthesis, particularly for the 8-((4-methylpiperidin-1-yl)methyl) group?

- Methodological Answer :

- Mechanistic Studies : Use isotopic labeling (e.g., D2O in Mannich reactions) to track hydrogen migration.

- Computational Modeling : Perform DFT calculations (Gaussian09) to compare activation energies for alternative substitution pathways.

- Stereochemical Control : Chiral HPLC or X-ray crystallography (if crystals form) can confirm spatial orientation .

Q. How should discrepancies in biological activity data across studies be addressed?

- Methodological Answer :

- Assay Standardization : Replicate experiments under identical conditions (e.g., cell passage number, serum concentration).

- Structural Analogs : Synthesize derivatives (e.g., replacing 4-methoxyphenyl with 4-hydroxyphenyl) to isolate structure-activity relationships (SAR).

- Target Validation : Use CRISPR knockout models to confirm if observed effects are target-specific .

Q. What methodologies are appropriate for studying its environmental fate and ecological risks?

- Methodological Answer :

- Degradation Studies : Simulate hydrolysis (pH 4–9 buffers) and photolysis (UV-Vis irradiation) to identify breakdown products via LC-MS.

- Ecotoxicity : Use Daphnia magna (OECD 202) and algal growth inhibition tests (OECD 201) at 0.1–10 mg/L concentrations.

- Bioaccumulation : Calculate logP (estimated ~3.5 via ChemDraw) and model using EPI Suite to predict environmental partitioning .

Q. How can researchers ensure safe handling and disposal of this compound during laboratory workflows?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.